The synthesis of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea typically involves multiple steps:
The molecular formula for (2-Deoxy-beta-D-erythro-pentofuranosyl)urea is . Its structure features:
The compound's stereochemistry is critical for its biological activity, particularly the beta configuration at the anomeric carbon, which influences its interaction with enzymes involved in nucleic acid metabolism .
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea participates in several important chemical reactions:
The mechanism of action for (2-Deoxy-beta-D-erythro-pentofuranosyl)urea primarily revolves around its role as a nucleoside analog:
The physical and chemical properties of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential formulations for therapeutic use .
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea has several scientific applications:
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea (hereafter referred to as the urea lesion) is a structurally complex DNA adduct originating from thymine glycol fragmentation or oxidation of 8-oxoguanine followed by hydrolysis [7]. This lesion represents a significant threat to genomic integrity due to its dual nature: it retains a hydrogen-bonding capacity while lacking the structural rigidity of canonical nucleobases. The molecular architecture of the urea lesion features a flexible urea moiety attached to the 2-deoxyribose sugar, allowing interconversion between α and β anomers and adoption of multiple conformations (cis/trans isomers) [3] [7]. Unlike abasic sites that completely lack coding potential, the urea lesion's partial coding information creates unique mutagenic challenges during DNA replication and repair.
The urea lesion induces frameshift mutations through distinct structural and replicative mechanisms:
Replication Blockage and Bypass Fidelity: DNA polymerases exhibit significant stalling at urea lesion sites due to the absence of a canonical base structure. In vitro replication studies using Klenow fragment and Taq DNA polymerase demonstrate bypass frequencies of only 33% and 11%, respectively, indicating substantial replication obstruction [3]. This blockage increases the probability of replication fork collapse or error-prone bypass synthesis. The lesion's flexible sugar moiety promotes nucleotide misinsertion events, particularly in repetitive sequences where slipped misalignment is favored.
Structural Basis for Frameshifts: NMR structural analyses of DNA duplexes containing the urea lesion reveal two predominant conformations contributing to frameshift mutagenesis. Approximately 60% of lesions adopt an extrahelical configuration where the urea moiety is displaced outside the DNA helix [3] [4]. In this conformation, the flanking bases (G14 and T16 in studied sequences) become stacked upon each other in a pseudo-B-DNA arrangement, creating a thermodynamic driver for single-nucleotide deletions. The remaining 40% of lesions exist in an intrahelical conformation that can cause insertion mutations due to ambiguous base pairing [4].
Backbone Conformational Changes: ³¹P NMR studies reveal significant phosphodiester backbone distortions at the lesion site, particularly at the 5'-phosphate group adjacent to the urea residue [3]. Molecular dynamics simulations confirm that these distortions facilitate the formation of left-handed backbone loops when the lesion is extrahelical, further stabilizing frameshift intermediates [5]. The energy barrier for this conformational transition is approximately 2-3 kcal/mol lower than in canonical B-DNA, explaining the high frequency of frameshift events at urea lesion sites.
Table 1: Mutagenic Outcomes of Urea Lesions During DNA Replication
DNA Polymerase | Bypass Frequency (%) | Frameshift Frequency | Dominant Mutation Type |
---|---|---|---|
Klenow Fragment | 33% | 1:450 | Single-base deletion |
Taq Polymerase | 11% | 1:720 | Single-base deletion |
pol β | <5% | 1:180 | Complex deletions |
hNEIL1-edited* | N/A | Reduced frameshifts | Base substitutions |
*Repair context rather than replication [7]
The urea lesion exhibits complex hydrogen bonding behavior that directly contributes to its mutagenic potential:
Trans isomer: Capable of forming only one strong hydrogen bond (typically N3-H...N7 of guanine), leading to ambiguous pairing that favors misincorporation of dGTP (∼40% frequency) and dATP (∼35% frequency) [4]. The trans configuration also displays significant wobble pairing capacity with pyrimidines under replication stress conditions.
Sequence-Dependent Pairing: The base opposite the urea lesion dramatically influences pairing fidelity:
Opposite dT: Induces polymerase stalling in >90% of replication events
Anomeric Effects: The lesion's sugar moiety interconverts between α and β anomers with an energy barrier of approximately 10 kcal/mol [7]. The β-anomer (2-deoxy-beta-D-erythro-pentofuranosyl configuration) predominates (∼85%) and maintains the glycosidic bond in the anti conformation, while the α-anomer (∼15%) adopts syn orientation, creating replication-blocking conformations [10]. This dynamic equilibrium further complicates replication fidelity, as polymerases encounter multiple lesion conformations during translocation.
While both urea lesions and abasic sites represent non-instructional DNA damage, their mutagenic profiles differ significantly due to structural and functional properties:
Urea lesions demonstrate approximately 5-fold higher frequency of complex mutations (multiple adjacent substitutions) compared to abasic sites
Repair Pathway Differences: Both lesions are processed by base excision repair (BER), but with distinct enzyme kinetics and outcomes:
Table 2: Structural and Functional Comparison of DNA Lesions
Property | Urea Lesion | Abasic Site | Thymine Glycol |
---|---|---|---|
Coding potential | Partial (isomer-dependent) | None | Complete (distorted) |
Major conformation | Extrahelical (60%) | Extrahelical (100%) | Intrahelical (80%) |
Helical distortion | 25-35° kink | 20-25° kink | 15-20° kink |
Dominant mutation | Frameshift (60%) | Transversion (90%) | Transition (70%) |
Repair enzyme affinity | hNEIL1 (Kd = 3.5 nM) | APE1 (Kd = 0.8 nM) | NTH1 (Kd = 2.1 nM) |
Replication bypass | Limited (11-33%) | Very limited (5-10%) | Moderate (40-60%) |
The dual nature of the urea lesion—retaining some base-like properties while causing significant helical distortion—creates a unique mutagenic profile that combines the frameshift propensity of bulge-inducing lesions with the base substitution potential of miscoding lesions. This combination explains its significant contribution to genomic instability in conditions of oxidative stress, where lesion burden increases dramatically.
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